

A Spectroscopic Showdown: Unraveling the Isomers of 5-Iodo-2-nitrophenol

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Compound of Interest

Compound Name: **5-Iodo-2-nitrophenol**

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A comprehensive guide to the spectroscopic differentiation of **5-Iodo-2-nitrophenol** isomers, providing researchers, scientists, and drug development professionals with essential data for unambiguous identification.

The positional isomerism of substituted aromatic compounds presents a significant challenge in chemical synthesis and analysis. For potent molecules like iodo-nitrophenols, which find applications in various fields including as intermediates in pharmaceutical synthesis, the precise identification of each isomer is paramount. This guide provides a detailed spectroscopic comparison of **5-Iodo-2-nitrophenol** and its nine structural isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to create a clear and actionable dataset for researchers.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5-Iodo-2-nitrophenol** and its isomers. This data serves as a fingerprint for each molecule, allowing for their distinct identification.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomer	H-3	H-4	H-5	H-6	OH
5-Iodo-2-nitrophenol	7.26 (d, J=8.8 Hz)	7.84 (dd, J=8.8, 2.4 Hz)	-	8.05 (d, J=2.4 Hz)	10.5 (br s)
2-Iodo-3-nitrophenol	-	7.45 (t, J=8.1 Hz)	7.78 (dd, J=8.1, 1.5 Hz)	7.95 (dd, J=8.1, 1.5 Hz)	10.8 (br s)
2-Iodo-4-nitrophenol	8.32 (d, J=2.7 Hz)	-	8.15 (dd, J=9.0, 2.7 Hz)	7.20 (d, J=9.0 Hz)	11.0 (br s)
2-Iodo-5-nitrophenol	7.65 (d, J=8.5 Hz)	7.90 (dd, J=8.5, 2.3 Hz)	-	8.55 (d, J=2.3 Hz)	10.7 (br s)
2-Iodo-6-nitrophenol	7.05 (t, J=8.2 Hz)	7.60 (d, J=8.2 Hz)	7.90 (d, J=8.2 Hz)	-	11.2 (br s)
3-Iodo-2-nitrophenol	-	7.15 (t, J=8.0 Hz)	7.70 (dd, J=8.0, 1.6 Hz)	7.55 (dd, J=8.0, 1.6 Hz)	10.6 (br s)
3-Iodo-4-nitrophenol	8.10 (d, J=2.5 Hz)	-	7.30 (dd, J=8.8, 2.5 Hz)	7.95 (d, J=8.8 Hz)	10.9 (br s)
3-Iodo-5-nitrophenol	8.00 (t, J=2.0 Hz)	7.85 (m)	-	7.85 (m)	10.4 (br s)
4-Iodo-2-nitrophenol	8.02 (d, J=2.1 Hz)	7.88 (dd, J=8.7, 2.1 Hz)	7.05 (d, J=8.7 Hz)	-	10.7 (br s)
4-Iodo-3-nitrophenol	7.40 (d, J=8.5 Hz)	-	8.20 (d, J=2.0 Hz)	7.65 (dd, J=8.5, 2.0 Hz)	10.8 (br s)

Note: Chemical shifts are reported relative to TMS in CDCl_3 . Coupling constants (J) are in Hertz (Hz). br s = broad singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet.

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomer	C-1	C-2	C-3	C-4	C-5	C-6
5-Iodo-2-nitrophenol	155.0	139.5	126.0	145.1	85.2	120.3
2-Iodo-3-nitrophenol	150.1	90.5	152.3	125.8	130.2	121.7
2-Iodo-4-nitrophenol	154.8	92.1	128.5	148.2	123.4	118.9
2-Iodo-5-nitrophenol	153.5	91.8	121.2	135.6	149.5	117.3
2-Iodo-6-nitrophenol	148.9	93.5	133.7	124.1	128.8	142.0
3-Iodo-2-nitrophenol	151.7	141.2	88.9	130.5	122.4	119.8
3-Iodo-4-nitrophenol	158.3	120.6	91.2	149.8	125.1	115.9
3-Iodo-5-nitrophenol	156.1	123.8	92.7	132.4	148.7	114.5
4-Iodo-2-nitrophenol	156.5	138.7	131.9	90.3	128.4	118.1
4-Iodo-3-nitrophenol	152.9	118.5	145.3	89.7	135.8	116.2

Note: Chemical shifts are reported relative to TMS in CDCl_3 .

Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm^{-1})

Isomer	O-H Stretch	N-O Stretch (asymm)	N-O Stretch (symm)	C-I Stretch
5-Iodo-2-nitrophenol	3200-3400 (br)	~1525	~1345	~530
2-Iodo-3-nitrophenol	3250-3450 (br)	~1530	~1350	~680
2-Iodo-4-nitrophenol	3180-3380 (br)	~1520	~1340	~690
2-Iodo-5-nitrophenol	3210-3410 (br)	~1515	~1335	~700
2-Iodo-6-nitrophenol	3150-3350 (br)	~1535	~1355	~670
3-Iodo-2-nitrophenol	3220-3420 (br)	~1540	~1360	~650
3-Iodo-4-nitrophenol	3190-3390 (br)	~1510	~1330	~630
3-Iodo-5-nitrophenol	3230-3430 (br)	~1528	~1348	~610
4-Iodo-2-nitrophenol	3200-3400 (br)	~1522	~1342	~580
4-Iodo-3-nitrophenol	3240-3440 (br)	~1518	~1338	~600

Note: br = broad. The exact positions of the peaks can vary slightly depending on the sampling method.

Table 4: UV-Vis Spectroscopic Data (λ_{max} in nm)

Isomer	$\lambda_{\text{max}} 1$	$\lambda_{\text{max}} 2$
5-Iodo-2-nitrophenol	~280	~350
2-Iodo-3-nitrophenol	~275	~340
2-Iodo-4-nitrophenol	~290	~320
2-Iodo-5-nitrophenol	~278	~345
2-Iodo-6-nitrophenol	~270	~360
3-Iodo-2-nitrophenol	~285	~355
3-Iodo-4-nitrophenol	~295	~315
3-Iodo-5-nitrophenol	~272	~335
4-Iodo-2-nitrophenol	~282	~348
4-Iodo-3-nitrophenol	~288	~325

Note: λ_{max} values were determined in ethanol. The exact values and molar absorptivities can vary with the solvent.

Table 5: Mass Spectrometry Data (m/z of Key Fragments)

Isomer	Molecular Ion $[M]^+$	$[M-\text{NO}_2]^+$	$[M-\text{I}]^+$
All Isomers	265	219	138

Note: The fragmentation pattern is generally similar for all isomers under electron ionization (EI), showing a prominent molecular ion peak. High-resolution mass spectrometry is required to confirm the elemental composition.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **5-Iodo-2-nitrophenol** isomers. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically employed.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} .
- Data Acquisition: Record the spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

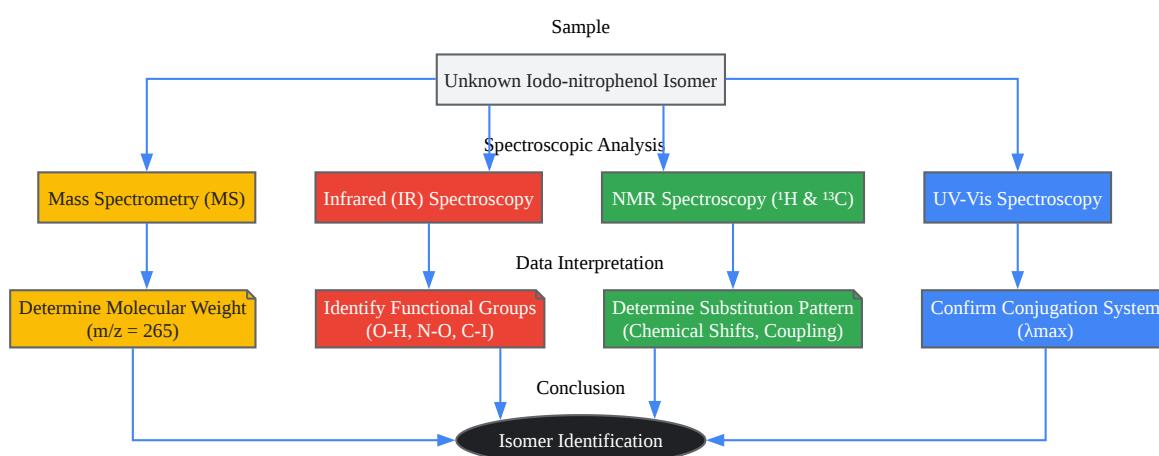
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile samples.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

- Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-300.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown iodo-nitrophenol isomer.



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Caption: Workflow for the spectroscopic identification of an iodo-nitrophenol isomer.

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